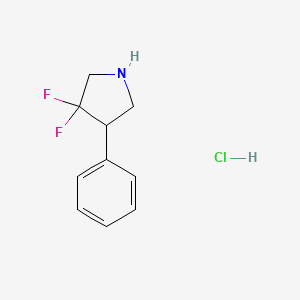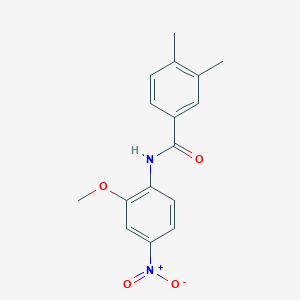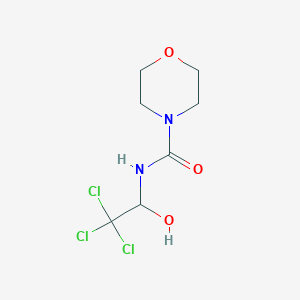
3,3-Difluoro-4-phenylpyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-phenylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 2503205-90-9 . It is a salt with a molecular weight of 219.66 .
Synthesis Analysis
This compound can be used as a building block in the synthesis of various other compounds. For instance, it has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . It has also been used in the synthesis of Dual leucine zipper kinase (DLK) inhibitors .Molecular Structure Analysis
The IUPAC name of this compound is 3,3-difluoro-4-phenylpyrrolidine hydrochloride . The InChI code is 1S/C10H11F2N.ClH/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H .Chemical Reactions Analysis
As a building block, 3,3-Difluoro-4-phenylpyrrolidine hydrochloride can participate in various chemical reactions. For example, it can be used in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using a Pd catalyst .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 219.66 . The InChI key is PFTBPGMEVODHBJ-UHFFFAOYSA-N .Scientific Research Applications
Pharmacotherapy
Pyrrolidine derivatives have been shown to possess various biological activities such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Given these properties, 3,3-Difluoro-4-phenylpyrrolidine hydrochloride could be explored for similar pharmacotherapeutic applications.
Anticancer Research
Pyrrolidine derivatives have been used in the synthesis of metal complexes with potential anticancer properties . The compound could be investigated for its efficacy against various cancer cell lines and the mechanisms of cell death.
Diabetes and Metabolic Disorders
Some pyrrolidine derivatives have shown promise in reducing blood glucose levels and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose . Research could focus on the compound’s potential in managing diabetes and related metabolic disorders.
Drug Discovery
The pyrrolidine ring is a versatile scaffold in drug discovery, leading to bioactive molecules with target selectivity . Research could be directed towards discovering novel therapeutic agents based on the structure of 3,3-Difluoro-4-phenylpyrrolidine hydrochloride.
Therapeutic Potential
Pyrrolidine analogs have therapeutic potential across various domains including anticancer, anti-inflammatory, antiviral, and antituberculosis treatments . This compound could be part of studies exploring these therapeutic avenues.
Chemical Synthesis
Given its availability and the expertise in chemical synthesis , this compound could be used as a building block or intermediate in the synthesis of more complex molecules for various research applications.
Mechanism of Action
Target of Action
The primary target of 3,3-Difluoro-4-phenylpyrrolidine hydrochloride is the Dual Leucine Zipper Kinase (DLK) . DLK is a protein kinase that plays a crucial role in neuronal development and response to injury.
Mode of Action
The compound interacts with DLK, inhibiting its activity . This interaction can lead to changes in the function of the neuron, including alterations in signal transduction pathways and gene expression.
Biochemical Pathways
The inhibition of DLK affects several biochemical pathways. One of the most significant is the JNK signaling pathway , which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting DLK, the compound can modulate these processes .
Result of Action
The molecular and cellular effects of 3,3-Difluoro-4-phenylpyrrolidine hydrochloride’s action are primarily related to its inhibition of DLK. This can lead to changes in neuronal function and response to injury, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases .
properties
IUPAC Name |
3,3-difluoro-4-phenylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTBPGMEVODHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)

![3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3003134.png)
![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)



![Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-](/img/structure/B3003140.png)
![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)


![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)